elisabatin A

Description

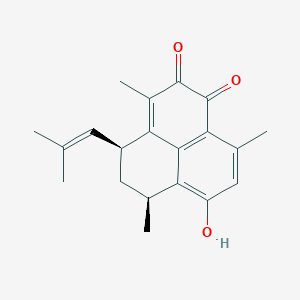

Elisabatin A is a diterpene isolated from the marine gorgonian Pseudopterogorgia elisabethae, first characterized by Rodríguez et al. in 1999 . Structurally, it belongs to the amphilectane class of diterpenoids, featuring a fused bicyclic framework with hydroxyl and carbonyl functional groups that facilitate hydrogen bonding and dimerization in related compounds like elisabatin B . This compound has demonstrated diverse biological activities, including:

Properties

Molecular Formula |

C20H22O3 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(4S,6S)-7-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6-dihydro-4H-phenalene-1,2-dione |

InChI |

InChI=1S/C20H22O3/c1-9(2)6-13-7-10(3)15-14(21)8-11(4)16-18(15)17(13)12(5)19(22)20(16)23/h6,8,10,13,21H,7H2,1-5H3/t10-,13+/m0/s1 |

InChI Key |

JVQJPMIBFYBOEO-GXFFZTMASA-N |

SMILES |

CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |

Canonical SMILES |

CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |

Synonyms |

elisabatin A elisabatin-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Elisabatin B

- Structural similarity : Shares the amphilectane core with elisabatin A but forms centrosymmetric dimers via intermolecular H-bonds between C-10 carbonyl and hydroxyl groups .

- Functional contrast : While both compounds derive from P. elisabethae, elisabatin B’s dimeric structure may influence its reactivity in Hetero-Diels-Alder reactions, as proposed in the synthesis of biselisabethoxanes .

Allolaurinterol

- Source : Marine-derived, like this compound, but from a distinct biosynthetic pathway .

- Activity : Inhibits eIF4A ATPase (IC₅₀ ~µM) and helicase activity, unlike this compound, which only targets ATPase .

Functional Analogues (eIF4A Inhibitors)

Hippuristanol

Rocaglates

- Specificity : Stabilize eIF4A-RNA interactions, blocking helicase function. This compound lacks this RNA-targeting mechanism .

Antiviral Comparators

Pseudopterosin A

Elisapterosin A

- Potency : Highest antiviral docking score (−10.7 kcal/mol) among tested compounds, attributed to its tricyclic diterpene scaffold .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of this compound with Selected Compounds

Table 2: Antiviral Docking Scores Against SARS-CoV-2 Proteins

| Compound | nsp16–nsp10 (kcal/mol) | nsp13 (kcal/mol) | nsp14 (kcal/mol) |

|---|---|---|---|

| This compound | −7.0 | −6.8 | −6.5 |

| Elisapterosin A | −10.7 | −9.2 | −8.9 |

| Sandresolide B | −6.2 | −5.9 | −5.7 |

Critical Analysis of Contradictions and Limitations

- eIF4A assay variability : Purity concerns in recombinant eIF4A1 preparations (e.g., single-step affinity purification) may skew ATPase inhibition data for this compound and allolaurinterol .

- Antiviral vs. cytotoxic activity : this compound’s moderate antiviral docking scores (−7.0 kcal/mol) contrast with its stronger cytotoxicity, implying divergent mechanisms .

Q & A

Basic Research Questions

Q. What experimental conditions (e.g., concentration ranges, cell systems) are optimal for studying elisabatin A’s effects on translation inhibition?

- Methodological Guidance : In vitro studies using Krebs-2 cell-derived translation extracts suggest that this compound at 80 µM reduces FLuc and RLuc activity by ~50% . For dose-response experiments, test concentrations between 12.5–100 µM, as higher doses may introduce cytotoxicity. Include controls like untreated extracts and parallel assays with inhibitors like SAN or 15d-PGJ2 to contextualize potency .

Q. How should researchers validate the identity and purity of this compound in experimental setups?

- Methodological Guidance : For novel batches, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural identity. Purity (>95%) should be verified via HPLC with UV/Vis or evaporative light scattering detection. For known compounds, cross-reference spectral data with prior literature .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on translation?

- Methodological Guidance : Use non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Pairwise comparisons (e.g., Student’s t-test) between treatment groups and controls should account for multiple testing corrections (e.g., Bonferroni). Report confidence intervals and effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s inhibitory efficacy across different cell systems (e.g., RRL vs. Krebs-2 extracts)?

- Methodological Guidance : Discrepancies may arise from differences in extract composition (e.g., endogenous eIF4A isoforms, cofactors). Perform mechanistic follow-ups, such as RNAi-mediated knockdown of specific eIF4A variants, or supplement extracts with recombinant proteins to isolate variables. Cross-system comparisons (e.g., mammalian vs. yeast extracts) can further clarify context-dependent effects .

Q. What experimental designs can distinguish this compound’s mechanism of action from other eIF4A inhibitors (e.g., SAN, hippuristanol)?

- Methodological Guidance :

- Competitive Binding Assays : Use fluorescence polarization with fluorescently labeled RNA helices to test direct competition.

- Translation Initiation Profiling : Employ ribosome profiling or cap-binding assays to compare this compound’s impact on 43S/48S complex formation versus other inhibitors.

- Structural Studies : Co-crystallization or cryo-EM of this compound-bound eIF4A may reveal unique binding pockets compared to SAN .

Q. How can researchers address variability in this compound’s activity due to batch-to-batch synthesis differences?

- Methodological Guidance :

- Standardize Synthesis Protocols : Document reaction conditions (e.g., temperature, catalysts) and purification steps rigorously.

- Bioactivity Lot Testing : Pre-screen each batch using a standardized luciferase inhibition assay (e.g., Krebs-2 extract system) and discard batches deviating >10% from historical IC₅₀ values .

Q. What strategies ensure reproducibility when translating this compound findings from in vitro to in vivo models?

- Methodological Guidance :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Adjust dosing schedules to maintain target engagement.

- Orthogonal Validation : Use CRISPR/Cas9-engineered eIF4A mutants to confirm on-target effects. Cross-validate with transcriptome-wide polysome profiling .

Data Interpretation & Reporting

Q. How should researchers report conflicting data on this compound’s specificity for eIF4A isoforms (e.g., eIF4A1 vs. eIF4A3)?

- Methodological Guidance : Clearly state assay limitations (e.g., isoform cross-reactivity in pull-down assays) and use isoform-specific KO/KI cell lines. Transparently discuss potential off-target effects in the discussion section, aligning with SRQR standards for qualitative data reporting .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?

- Methodological Guidance : Use the PICOT framework:

- P opulation (e.g., cancer cell lines),

- I ntervention (this compound treatment),

- C omparison (e.g., vs. hippuristanol),

- O utcome (translation inhibition efficacy),

- T imeframe (acute vs. chronic exposure).

Ensure questions address gaps identified in prior literature (e.g., isoform selectivity) .

Compliance & Best Practices

- Ethical Reporting : Disclose all conflicts of interest, including funding sources for compound synthesis.

- Data Sharing : Deposit raw datasets (e.g., dose-response curves, NMR spectra) in repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.